N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline
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Overview
Description
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C14H12F2N2O2 It is a derivative of nitroaniline, characterized by the presence of benzyl, difluoro, and methyl groups attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 3,5-difluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
N-methylation: The nitroaniline derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Benzylation: Finally, the N-methyl-3,5-difluoro-2-nitroaniline is benzylated using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid, dichloromethane (DCM).
Major Products Formed
Reduction: N-benzyl-3,5-difluoro-N-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound N-oxide.
Scientific Research Applications
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline involves its interaction with molecular targets through various pathways:
Electron Transfer: The nitro group can participate in electron transfer reactions, influencing the compound’s reactivity.
Hydrogen Bonding: The presence of the nitro and amino groups allows for hydrogen bonding interactions with biological molecules.
π-π Interactions: The benzyl group can engage in π-π stacking interactions, which are important in molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-nitroaniline: Lacks the difluoro and methyl groups, resulting in different electronic properties.
N-methyl-3,5-difluoro-2-nitroaniline: Lacks the benzyl group, affecting its steric and electronic characteristics.
3,5-difluoro-2-nitroaniline: Lacks both the benzyl and methyl groups, leading to distinct reactivity and applications.
Uniqueness
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12F2N2O2 |
---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C14H12F2N2O2/c1-17(9-10-5-3-2-4-6-10)13-8-11(15)7-12(16)14(13)18(19)20/h2-8H,9H2,1H3 |
InChI Key |
OVZBLDKOSSCUQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=CC(=C2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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